molecular formula C12H27P B147548 Tributylphosphine CAS No. 998-40-3

Tributylphosphine

Cat. No.: B147548
CAS No.: 998-40-3
M. Wt: 202.32 g/mol
InChI Key: TUQOTMZNTHZOKS-UHFFFAOYSA-N
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Description

Tributylphosphine is an organophosphorus compound with the chemical formula P(CH₂CH₂CH₂CH₃)₃. It is a tertiary phosphine, characterized by its colorless, oily liquid form at room temperature and a nauseating odor. This compound reacts slowly with atmospheric oxygen and rapidly with other oxidizing agents to form the corresponding phosphine oxide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tributylphosphine is prepared industrially by the hydrophosphination of phosphine with 1-butene. This addition proceeds via a free radical mechanism, which does not follow the Markovnikov rule: [ \text{PH}_3 + 3 \text{CH}_2=\text{CHCH}_2\text{CH}_3 \rightarrow \text{P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3\text{)}_3 ]

In the laboratory, this compound can be synthesized by reacting the appropriate Grignard reagent with phosphorus trichloride: [ 3 \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{MgCl} + \text{PCl}_3 \rightarrow \text{P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3\text{)}_3 + 3 \text{MgCl}_2 ]

Industrial Production Methods: The industrial production of this compound typically involves the hydrophosphination process mentioned above, which is efficient and scalable .

Types of Reactions:

    Oxidation: this compound reacts with oxygen to form this compound oxide: [ 2 \text{P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3\text{)}_3 + \text{O}_2 \rightarrow 2 \text{O=P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3\text{)}_3 ]

    Alkylation: It can be easily alkylated. For example, benzyl chloride reacts with this compound to form a phosphonium salt: [ \text{P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3\text{)}_3 + \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \rightarrow \text{[P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3\text{)}_3\text{CH}_2\text{C}_6\text{H}_5]\text{Cl} ]

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen is a common oxidizing agent for this compound.

    Alkylating Agents: Benzyl chloride is an example of an alkylating agent used with this compound.

Major Products:

Scientific Research Applications

Chemical Applications

1. Nucleophilic Reagent:
TBP serves as a nucleophile in organic synthesis, participating in various reactions such as the formation of phosphonium salts and the reduction of disulfides. Its ability to act as a weak base makes it valuable in organic solvents for nucleophilic substitutions.

2. Catalyst in Organic Reactions:
TBP is employed as a catalyst in several organic reactions, including:

  • Synthesis of 2-substituted 1,3-benzoselenazoles: TBP promotes this reaction efficiently, enhancing yields and selectivity .
  • Ring-opening of Epoxides and Aziridines: It facilitates the nucleophilic attack on epoxides and aziridines, leading to the formation of anti-bifunctional products with moderate to excellent yields .

3. Reducing Agent:
TBP acts as a reducing agent for alkyl and aromatic disulfides, converting them into thiols. This property is crucial for many synthetic pathways in organic chemistry .

Biological Applications

1. Biochemical Reducing Agent:
In biological systems, TBP is known to reduce disulfide bonds in proteins, which is essential for maintaining protein structure and function. This interaction can modulate redox homeostasis by affecting glutathione levels.

2. Nanoparticle Synthesis:
TBP is utilized in the preparation of silver nanoparticles functionalized with organometallic bifunctional thiols containing platinum centers. This application highlights its role in nanotechnology and materials science .

Industrial Applications

1. Fine Chemicals Production:
TBP is employed in the synthesis of fine chemicals and pharmaceutical intermediates, contributing to the production of various bioactive compounds .

2. Ligand in Transition Metal Complexes:
As a ligand, TBP forms stable complexes with transition metals, which are useful in catalysis and materials science.

Case Study 1: Kinetic Study with Methylviologen

A study investigated TBP's reaction with methylviologen (MV²⁺) under controlled conditions, demonstrating its reactivity as a nucleophile. The formation of this compound oxide (BP-O) was observed alongside the one-electron reduction of MV²⁺ to MV⁺. This study provided insights into the kinetics of single-electron transfer processes involving TBP .

Case Study 2: Ring-Opening Reactions

Research has shown that TBP effectively promotes ring-opening reactions of epoxides and aziridines with nucleophiles in aqueous environments. The results indicated that TBP could yield high selectivity and efficiency in producing desired products .

Data Tables

Application Area Specific Use Reference
Organic SynthesisNucleophile for substitutions
Organic ReactionsCatalyst for benzothiazole synthesis
Biological SystemsReducing agent for disulfide bonds
NanotechnologySynthesis of functionalized nanoparticles
Pharmaceutical ChemistryIntermediate for drug synthesis

Mechanism of Action

Tributylphosphine acts primarily as a nucleophile and a reducing agent. Its mechanism of action involves the donation of electron pairs from the phosphorus atom to electrophilic centers in substrates. This nucleophilic behavior facilitates various chemical transformations, such as acylation and ring-opening reactions .

Comparison with Similar Compounds

  • Trimethylphosphine
  • Triphenylphosphine
  • Tributylamine

Comparison: Tributylphosphine is less air-sensitive and cheaper compared to trimethylphosphine and other trialkylphosphines. Its unique properties, such as its ability to act as a nucleophile and a weak base, make it a versatile reagent in organic synthesis .

Biological Activity

Tributylphosphine (Bu₃P) is an organophosphorus compound that has garnered attention in various fields of chemistry and biology due to its unique properties and biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is a tri-substituted phosphine with the formula C12H27P\text{C}_{12}\text{H}_{27}\text{P}. It is characterized by its nucleophilic properties, making it an effective reagent in organic synthesis. Its ability to act as a reducing agent is particularly notable, as it can facilitate various chemical reactions involving disulfides and other electrophiles.

Mechanisms of Biological Activity

  • Reduction of Disulfides :
    This compound is widely used to reduce disulfides to thiols. This reaction is crucial in biochemical studies where the redox state of proteins affects their function. For instance, in a study by Ruegg and Rudinger, this compound was employed to reduce protein disulfides, demonstrating its effectiveness in altering protein structures for further analysis .
  • Nucleophilic Catalysis :
    The nucleophilic nature of this compound allows it to participate in various catalytic cycles. It has been shown to promote reactions such as the Mitsunobu reaction, which is significant for forming carbon-nitrogen bonds in organic synthesis .
  • Radical Formation :
    This compound can form radical cations upon oxidation, which can react with various substrates. A kinetic study revealed that this compound reacts with methylviologen to produce one-electron reduced forms, indicating its role in electron transfer processes .

Antimicrobial Activity

This compound derivatives have been synthesized and evaluated for their antimicrobial properties. In particular, gold(I) complexes containing this compound showed promising trichomonacidal activity against Trichomonas vaginalis, a protozoan parasite responsible for trichomoniasis. The selectivity of these compounds for the parasite over human cells was noted, suggesting potential therapeutic applications .

Cancer Research

Recent studies have explored the potential of this compound and its derivatives as anticancer agents. For example, short-chain phosphonium ionic liquids derived from this compound exhibited activity against various human tumor cell lines, indicating a possible pathway for developing new cancer therapies .

Case Studies

  • Trichomonacidal Activity :
    A study demonstrated that gold(I) complexes with this compound displayed significant activity against T. vaginalis. The complexes were found to inhibit the enzyme thioredoxin reductase (TrxR), which is vital for the parasite's survival . The IC50 values indicated that these compounds could be effective at low concentrations.
  • Protein Reduction :
    In enzymatic studies, this compound was utilized to reduce disulfide bonds in proteins, facilitating the study of protein folding and function. This application underscores its importance in biochemical research .

Data Summary

Property Value
Molecular FormulaC₁₂H₂₇P
Reducing AgentYes
NucleophilicityHigh
Trichomonacidal ActivityIC50 ~ 100 nM (against T. vaginalis)

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling tributylphosphine in laboratory settings?

this compound is highly flammable and reactive. Key protocols include:

  • Use of PPE (nitrile gloves, lab coat, safety goggles) and working in a fume hood to avoid inhalation .
  • Storage under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation .
  • Immediate neutralization of spills with oxidizing agents (e.g., hydrogen peroxide) to mitigate fire hazards .

Q. Which spectroscopic methods are most effective for characterizing this compound and its derivatives?

  • ¹H/³¹P NMR : Identify phosphine proton environments and verify purity (e.g., δ ~1.0–1.6 ppm for butyl chains) .
  • Mass Spectrometry (MS) : Confirm molecular weight (202.32 g/mol for this compound) and detect degradation products .
  • GC-MS : Monitor reaction progress and assess volatility in catalytic applications .

Q. How can this compound be synthesized and purified for laboratory use?

  • Synthesis : React phosphorus trichloride with butyllithium or Grignard reagents under anhydrous conditions .
  • Purification : Distillation under reduced pressure (boiling point: 244.8°C at 760 mmHg) or column chromatography using silica gel .
  • Purity Assessment : Validate via GC (>98% purity) and NMR to exclude oxidized byproducts like this compound oxide .

Q. What are the common applications of this compound in organic synthesis?

  • Reduction Agent : Facilitates Staudinger reactions (azide-to-amine conversion) and deoxygenation of sulfoxides .
  • Ligand in Catalysis : Stabilizes transition metals (e.g., palladium) in cross-coupling reactions .
  • Nucleophile Activation : Enhances reactivity in Michael additions via zwitterion intermediates (e.g., with nitroalkanes) .

Q. How should this compound solutions be stabilized for long-term storage?

  • Use anhydrous solvents (e.g., THF, toluene) and store in amber vials under nitrogen .
  • Add stabilizers like BHT (butylated hydroxytoluene) to inhibit oxidation .
  • Monitor degradation via periodic ³¹P NMR to detect phosphine oxide formation .

Advanced Research Questions

Q. What mechanistic role does this compound play in Michael addition reactions?

this compound activates α,β-unsaturated carbonyl compounds by forming a zwitterionic intermediate (phosphonium enolate), which deprotonates nucleophiles like nitropropane. This enables base-free catalysis, as shown in White and Baizer’s 1973 study . Post-addition, the enolate regenerates the catalyst, sustaining turnover (Scheme 2 in ).

Q. How is this compound oxide (TBPO) utilized in material science, such as perovskite solar cells?

TBPO acts as a surface passivator in perovskite films, reducing defect density and enhancing charge transport. Methodology:

  • Spin-coating TBPO (0.1–1.0 wt%) in ethyl acetate onto perovskite layers .
  • Characterize via XRD (suppressed PbI₂ peaks) and PL spectroscopy (increased carrier lifetime) .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound?

  • Variable Control : Standardize solvent polarity, temperature, and phosphine/metal ratios .
  • Side-Reaction Analysis : Use in situ FTIR to detect competing pathways (e.g., oxidation to phosphine oxide) .
  • Computational Modeling : Compare DFT-calculated activation energies with experimental yields .

Q. What strategies optimize this compound’s reactivity in air-sensitive reactions?

  • Schlenk Techniques : Maintain inert atmospheres during reagent transfer .
  • Co-catalysts : Pair with silver salts (e.g., AgOTf) to stabilize reactive intermediates .
  • Kinetic Studies : Use stopped-flow UV-Vis to determine optimal phosphine concentrations .

Q. How are toxicological profiles of this compound assessed for regulatory compliance?

  • In Vitro Assays : Measure LC₅₀ in human cell lines (e.g., HepG2) .
  • Class Extrapolation : Compare with organophosphate toxicity data, adjusting for this compound’s lower bioavailability .
  • Environmental Impact : Quantify biodegradation via OECD 301F tests (28-day half-life threshold) .

Properties

IUPAC Name

tributylphosphane
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InChI

InChI=1S/C12H27P/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3
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InChI Key

TUQOTMZNTHZOKS-UHFFFAOYSA-N
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Canonical SMILES

CCCCP(CCCC)CCCC
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Molecular Formula

C12H27P
Record name TRIBUTYLPHOSPHANE
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DSSTOX Substance ID

DTXSID9046998
Record name Tributylphosphine
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Molecular Weight

202.32 g/mol
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Physical Description

Tributylphosphine is a colorless to yellowish liquid with a strong garlic-like odor. It is insoluble in water. It is liable to heat and ignite spontaneously in air. If involved in a fire phosphine gas, a highly flammable and toxic gas, will evolve. It is irritating to mucous membranes., Liquid, Colorless to yellowish liquid with a strong odor like garlic; [CAMEO] Clear colorless liquid; [Sigma-Aldrich MSDS]
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CAS No.

998-40-3
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Record name Tri-n-butylphosphine
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Synthesis routes and methods I

Procedure details

In 10.0 g of water was dissolved 10.0 g of tri-n-butylmethylphosphonium carbonate obtained as in Example 12 (1st step) and a solution of 4.2 g of maleic acid dissolved in 5.0 g of water was gradually added to the solution, whereby carbon dioxide simultaneously generated vigorously. For more completely removing carbon dioxide, degassing was performed for 2 hours at 40° C. and 20 mmHg and after confirming carbonate ions being less than 2 ppm, water was distilled off. The residue formed was recrystallized from methyl ethyl ketone to produce 1-1.2 g (94.1% of the theoretical yield, yield of 59.8% to tri-n-butylphosphine) of tri-n-butylmethylphosphonium monomaleate.
Quantity
4.2 g
Type
reactant
Reaction Step One
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Quantity
5 g
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solvent
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0 (± 1) mol
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reactant
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tri-n-butylmethylphosphonium carbonate
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10 g
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reactant
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10 g
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In 10.0 g of water was dissolved 10.0 g of tri-n-butylmethylphosphonium carbonate and 7.9 g of an aqueous solution of 42% HBF4 was gradually added to the solution, whereby carbon dioxide simultaneously generated vigorously. For more completely removing carbon dioxide from the system, degassing was performed for 2 hours at 40° C. and 20 mmHg and after confirming carbon dioxide being less than 20 ppm, water was distilled off. The residue formed was recrystallized from a mixture of water and methanol to provide 10.1 g (92.4% of the theoretical yield, yield of 58.8% to tri-n-butylphosphine) of tri-n-butylmethylphosphonium tetrafluoroborate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tri-n-butylmethylphosphonium carbonate
Quantity
10 g
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reactant
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[Compound]
Name
aqueous solution
Quantity
7.9 g
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Quantity
10 g
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Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A 90 liter-autoclave was charged with 9.6 kg (170 mol) butene-1 and 1.75 kg (51 mol) PH3 in the sequential order indicated. Next, the autoclave was heated to 80° C. and the addition of the toluene/ABIN-solution was started. 12 l toluene in which 170 g ABIN (2 mol %, based on PH3) was dissolved was pumped over a period of 2.5 hours into the reactor so that the temperature of the reaction mixture did not exceed 100° C. After a reaction period of 71/2 hours, the whole was allowed to cool and the crude product (18.3 kg) was given into a barrel scavenged with nitrogen.
Quantity
9.6 kg
Type
reactant
Reaction Step One
Name
Quantity
1.75 kg
Type
reactant
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71
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0 (± 1) mol
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reactant
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[Compound]
Name
crude product
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18.3 kg
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reactant
Reaction Step Three
Quantity
12 L
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0 (± 1) mol
Type
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Reaction Step Five

Synthesis routes and methods V

Procedure details

0.52 kg PH3 and 2.6 kg butene-(1) were reacted as described in Example 7 to give an about 50% solution of tri-n-butyl-phosphine in toluene. Introduced thereinto under slight overpressure were 16.2 kg butene-(1) and 2.82 kg PH3. The whole was heated to about 70° C. and initiator solution was metered thereinto. The exothermal reaction made the temperature increase to 106° C. and the pressure to 23 bars. Altogether 3 l initiator solution was added within 3 hours. The pressure was then found to have dropped to 5 bars (at 120° C.). The whole was allowed to cool, a specimen was taken and analyzed gas-chromatographically. It was an about 67% tributylphosphine solution in toluene, corresponding to a conversion rate of more than 95%, based on butene and PH3.
Quantity
0 (± 1) mol
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reactant
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0.52 kg
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reactant
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[Compound]
Name
butene-(1)
Quantity
2.6 kg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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